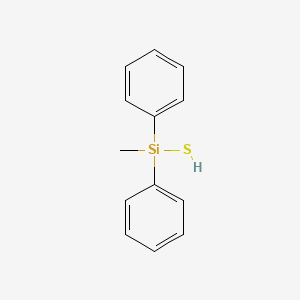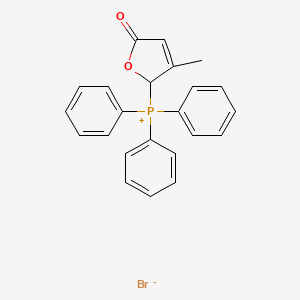
(3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide is a chemical compound known for its unique structure and properties It consists of a furan ring substituted with a methyl group and a keto group, along with a triphenylphosphanium moiety attached to the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide typically involves the reaction of 3-methyl-5-oxo-2,5-dihydrofuran with triphenylphosphine in the presence of a brominating agent. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The keto group can be reduced to a hydroxyl group under suitable conditions.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the bromide ion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
(3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide involves its interaction with molecular targets through its reactive functional groups. The triphenylphosphanium moiety can participate in nucleophilic substitution reactions, while the furan ring and keto group can undergo various transformations. These interactions can modulate the activity of enzymes or other proteins, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one: This compound shares the furan ring structure but has different substituents and functional groups.
2,3-Dihydro-5-methylfuran: Similar in having a furan ring with a methyl group but lacks the triphenylphosphanium moiety.
Uniqueness
(3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide is unique due to the presence of the triphenylphosphanium group, which imparts distinct reactivity and potential applications compared to other furan derivatives. This makes it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
60270-04-4 |
|---|---|
Fórmula molecular |
C23H20BrO2P |
Peso molecular |
439.3 g/mol |
Nombre IUPAC |
(3-methyl-5-oxo-2H-furan-2-yl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H20O2P.BrH/c1-18-17-22(24)25-23(18)26(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-17,23H,1H3;1H/q+1;/p-1 |
Clave InChI |
XZLPXWPOUVSRBE-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=O)OC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


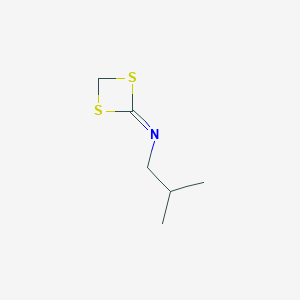
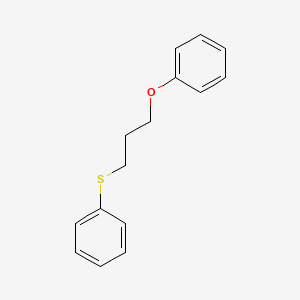
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-1-ium bromide](/img/structure/B14600429.png)
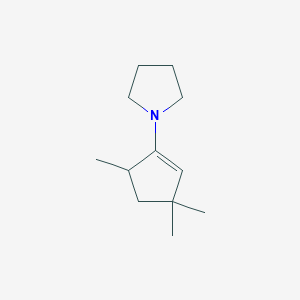



![{1-Chloro-2-[(Z)-(1-chloro-1-phenylpropan-2-yl)-NNO-azoxy]propyl}benzene](/img/structure/B14600446.png)
![1,1'-[Propane-2,2-diyldi(4,1-phenylene)]dipyrrolidine](/img/structure/B14600452.png)

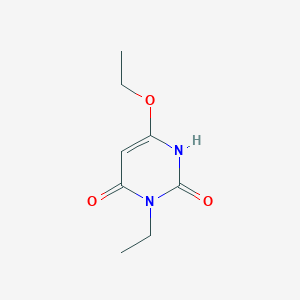
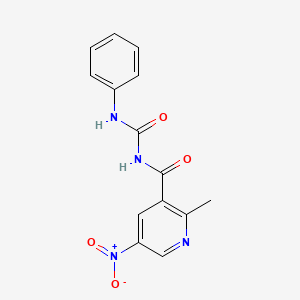
![Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14600488.png)
